molecular formula C23H26O4 B5363028 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No.: B5363028
M. Wt: 366.4 g/mol
InChI Key: CCJIUBMPDVWYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also referred to by its ChemSpider ID 542711 , is a xanthenone derivative with a molecular formula of C₂₃H₂₆O₄ and a molecular weight of 366.457 g/mol . Its structure comprises a xanthenone core fused with a cyclohexenone ring substituted with hydroxyl and dimethyl groups. Crystallographic studies reveal a puckered cyclohexenone ring and hydrogen-bonded chains stabilizing the lattice . Notably, the (9S)-enantiomer of this compound has been identified as a selective and orally active neuropeptide Y Y5 receptor antagonist, with applications in obesity treatment .

Properties

IUPAC Name

9-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-22(2)9-14(24)20(15(25)10-22)19-13-7-5-6-8-17(13)27-18-12-23(3,4)11-16(26)21(18)19/h5-8,19,24H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJIUBMPDVWYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2C3=CC=CC=C3OC4=C2C(=O)CC(C4)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antiviral and Antibacterial Activities

Xanthene derivatives are known for their significant biological activities. Studies have shown that compounds in this class exhibit antiviral and antibacterial properties. For instance, xanthenes have been reported to inhibit viral replication and bacterial growth effectively. The structure of xanthene derivatives allows for interactions with biological targets that are crucial for these activities .

Anti-inflammatory Effects

Research indicates that xanthene derivatives possess anti-inflammatory properties. This is particularly relevant in the development of pharmaceutical agents aimed at treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic contexts .

Dyes and Fluorescent Materials

One of the most notable applications of xanthene derivatives is in the production of dyes and fluorescent materials. Their vibrant colors and ability to absorb and emit light make them suitable for use in textiles, inks, and biological imaging techniques. The unique structural features of 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one lend themselves well to these applications .

Laser Technologies

Xanthene compounds are also utilized in laser technologies due to their photophysical properties. They can serve as laser dyes or components in optical devices where precise light manipulation is required. The stability and efficiency of these compounds under laser excitation are key factors that enhance their utility in this field .

Case Studies

Study Focus Findings
Menchen et al., 2003Biological activityDemonstrated antibacterial properties of xanthene derivatives.
Lambert et al., 1997Antiviral effectsEstablished the efficacy of xanthenes against viral infections.
Poupelin et al., 1978Anti-inflammatory propertiesIdentified mechanisms through which xanthenes reduce inflammation.

Mechanism of Action

The mechanism of action of 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Xanthenones

Core Structural Variations

The compound’s closest analogs differ in substituents on the xanthenone and cyclohexenone rings. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Applications
Target Compound C₂₃H₂₆O₄ 366.457 3,3-Dimethyl xanthenone; 4,4-dimethyl-6-oxocyclohexenyl substituent Neuropeptide Y Y5 antagonist (IC₅₀ = 12 nM); oral efficacy in food intake suppression
7-Bromo Derivative C₂₃H₂₅BrO₄ 445.35 Bromine substitution at position 7 of the xanthenone ring Unreported bioactivity; structural analysis highlights halogen-induced electronic effects
3,3,7-Trimethyl Derivative C₂₄H₂₈O₄ 380.484 Additional methyl group at position 7 of the xanthenone ring No defined stereocenters; potential fluorescence properties inferred from analog studies
3,6-Dihydroxy-xanthen-9-one C₁₃H₈O₄ 228.203 Hydroxyl groups at positions 3 and 6; simpler xanthenone scaffold Tyrosinase inhibition (MDL: TYRO_HUMAN); antioxidant potential

Key Observations :

  • The target compound ’s 3,3-dimethyl and 4,4-dimethyl groups enhance lipophilicity, critical for blood-brain barrier penetration in neuropeptide Y antagonism .
  • Halogenation (e.g., bromine in ) alters electron density but may reduce metabolic stability compared to methyl groups.
  • Hydroxyl substitutions (e.g., ) prioritize antioxidant/tyrosinase inhibition over receptor binding due to polar functional groups .
Pharmacological Activity Comparison

The (9S)-enantiomer of the target compound exhibits superior Y5 receptor binding (Kᵢ = 7.2 nM) compared to its (9R)-counterpart (Kᵢ = 520 nM) . In contrast, structurally simplified analogs like 3,4-dihydroxy-1-methyl-9H-xanthen-9-one (from Scheme 1 in ) lack receptor specificity but show radical-scavenging activity (EC₅₀ = 18 µM) .

Key Insights :

  • Mechanochemical synthesis (grinding) for the target compound achieves near-quantitative yields under solvent-minimized conditions .
  • FeCl₃-mediated routes (e.g., ) favor diverse substitutions but require higher catalyst loading compared to Brønsted acids .
Stability and Racemization

The (9S)-enantiomer undergoes rapid in vivo racemization in rats (plasma half-life = 1.7 h for (S) vs. 4.4 h for (R)) . Administering the racemic mixture extends systemic exposure, making it preferable for sustained efficacy . In contrast, non-chiral analogs (e.g., ) avoid enantiomer-specific instability.

Biological Activity

The compound 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (commonly referred to as compound 1) is a synthetic derivative of xanthenone. Its unique structure includes a cyclohexene moiety and a hydroxyl group that contribute to its biological activity. This article explores the biological activities of this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure

The molecular formula of compound 1 is C24H28O4. It features a tetrahydro-xanthene core and a cyclohexenone side chain. The presence of the hydroxyl group at the 2-position of the cyclohexene ring is crucial for its biological interactions.

1. Neuropeptide Y Y5 Receptor Antagonism

Research has identified compound 1 as a selective antagonist for the neuropeptide Y Y5 receptor. This receptor plays a significant role in regulating energy homeostasis and food intake. In studies involving Sprague-Dawley rats, compound 1 demonstrated potent antagonistic effects on food intake induced by D-Trp(34)NPY, suggesting its potential use in obesity treatment .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the dimethyl groups enhance the potency of compound 1. Limited substitutions were tolerated without compromising its activity, highlighting the importance of specific structural features for receptor interaction .

3. Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, compound 1 undergoes significant racemization and exhibits a rapid clearance rate. The plasma concentration-time profile showed that the (S)-enantiomer had a longer duration in circulation compared to its (R)-counterpart. The brain-to-plasma ratio was measured at 0.34, indicating reasonable penetration into the central nervous system .

Case Study 1: Obesity Management

In an experimental model of obesity, the administration of compound 1 resulted in a dose-dependent reduction in food intake among rats. This finding supports its potential application as an anti-obesity agent by modulating neuropeptide signaling pathways .

Case Study 2: Neuropharmacological Effects

A study examining the neuropharmacological effects of compound 1 demonstrated that it could influence behavior related to anxiety and appetite regulation in rodent models. These effects were attributed to its action on neuropeptide Y receptors, suggesting broader implications for mood and anxiety disorders .

Data Summary

Parameter Value
Molecular FormulaC24H28O4
Receptor TargetNeuropeptide Y Y5
Brain-to-Plasma Ratio0.34
Efficacy in Food Intake ModelDose-dependent
Clearance RateRapid

Q & A

Q. What are the most efficient synthetic routes for preparing 9-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one?

The compound can be synthesized via domino multicomponent reactions. A mechanochemical approach using TsOH·H₂O (5 mol%) as a Brønsted acid catalyst and water as a liquid-assisted additive achieves 96% yield in 8 minutes . Alternatively, FeCl₃-mediated domino reactions between propargylic amines/diaryl amines and 1,3-cyclohexanediones form tetrahydroxanthene skeletons in 68–95% yields . These methods prioritize atom economy and avoid hazardous solvents.

Q. How is the stereochemistry and crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic system (space group P2₁/c) with Z = 4. Structural parameters (bond lengths, angles, and torsion angles) are refined using SHELXL-97 . ORTEP-III software can visualize thermal ellipsoids and confirm the cyclohexenone and xanthenone moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituents (e.g., 4,4-dimethylcyclohexenone protons at δ 1.10–1.25 ppm and xanthenone carbonyl at δ 200–210 ppm) .
  • FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3500 cm⁻¹ (O–H stretching) .
  • HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 383.1752) .

Advanced Research Questions

Q. How does racemization impact pharmacokinetic studies of this compound?

The (9S) enantiomer undergoes significant racemization in vivo. In Sprague-Dawley rats, oral administration of (9S)-1 shows rapid clearance (t₁/₂ = 2.5 hr) compared to the (9R) enantiomer (t₁/₂ = 5.1 hr). Using racemic (9RS)-1 doubles plasma exposure duration, making it preferable for sustained studies. Brain-to-plasma ratios (0.34) confirm moderate CNS penetration .

Q. How can structure-activity relationship (SAR) contradictions be resolved for neuropeptide Y Y5 receptor antagonism?

SAR studies reveal non-linear substituent effects:

  • Cyclohexenone 4,4-dimethyl group : Enlarging substituents (e.g., ethyl) slightly improve potency (IC₅₀ ~15 nM).
  • Xanthenone 3,3-dimethyl group : Bulkier groups reduce activity due to steric hindrance .
    Contradictions arise from enantiomer-specific binding; computational docking (e.g., Glide SP) with Y5 receptor models can clarify stereoelectronic requirements.

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug modification : Esterification of the hydroxyl group to enhance lipophilicity.
  • Co-administration with CYP450 inhibitors : To reduce hepatic first-pass metabolism .
  • Nanoparticle encapsulation : For sustained release (e.g., PLGA nanoparticles tested in murine models).

Q. How are mechanochemical synthesis conditions optimized for scalability?

Critical parameters include:

  • Grinding time : 8–10 minutes to balance yield and energy consumption.
  • Liquid additive ratio : η = 0.25 μL/mg water maximizes molecular mobility without diluting reactants .
  • Catalyst loading : >5 mol% TsOH·H₂O increases side reactions.

Q. What analytical challenges arise in detecting metabolic byproducts?

  • Racemization artifacts : Chiral HPLC (Chiralpak AD-H column) separates (9S) and (9R) enantiomers .
  • Oxidative metabolites : LC-MS/MS identifies hydroxylated derivatives (e.g., m/z 399.1705 [M+H]⁺) .

Methodological Guidelines

  • Crystallography : Refine structures using SHELXL with full-matrix least-squares on .
  • Pharmacokinetics : Use HPLC-MS with a C18 column (ACN/0.1% formic acid gradient) for plasma analysis .
  • Stereochemical analysis : Compare experimental CD spectra with TD-DFT calculations to assign absolute configurations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.